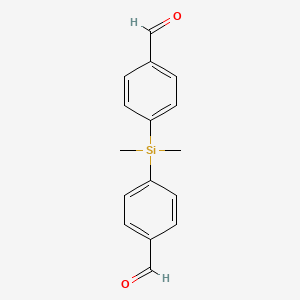

4,4'-(Dimethylsilanediyl)dibenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

16117-15-0 |

|---|---|

Molecular Formula |

C16H16O2Si |

Molecular Weight |

268.38 g/mol |

IUPAC Name |

4-[(4-formylphenyl)-dimethylsilyl]benzaldehyde |

InChI |

InChI=1S/C16H16O2Si/c1-19(2,15-7-3-13(11-17)4-8-15)16-9-5-14(12-18)6-10-16/h3-12H,1-2H3 |

InChI Key |

ISGYADUONBKLRG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Strategies for 4,4 Dimethylsilanediyl Dibenzaldehyde

Organometallic Approaches to Arylsilanes

Organometallic chemistry provides powerful tools for the formation of arylsilanes. mt.com A common and highly effective method involves the reaction of a metal, such as lithium or magnesium, with an aryl halide to form an organometallic reagent. mt.com This reagent, which features a carbon-metal bond where the carbon acts as a nucleophile, can then react with a silicon-containing electrophile, like dichlorodimethylsilane (B41323), to form the desired carbon-silicon bond.

For the synthesis of 4,4'-(Dimethylsilanediyl)dibenzaldehyde, this would typically involve the Grignard reaction. In this process, an aryl magnesium halide (a Grignard reagent) is prepared from a halogenated benzaldehyde (B42025) derivative. This is a crucial step as the Grignard reagent is highly reactive. The subsequent reaction with dichlorodimethylsilane would then form the central dimethylsilylene bridge connecting the two benzaldehyde moieties. The versatility of organometallic reagents allows for the synthesis of a wide array of tailored organic compounds. mt.com

Palladium-Catalyzed Coupling Reactions in Dialdehyde (B1249045) Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision and under mild conditions. nih.gov Reactions like the Suzuki, Heck, and Stille couplings are widely used for the synthesis of complex molecules, including diaryl compounds. researchgate.net

In the context of synthesizing this compound, a palladium-catalyzed approach could involve the coupling of a silyl-containing aryl species with a suitable aldehyde-bearing coupling partner. For example, a bis(halophenyl)dimethylsilane could be coupled with a formylating agent or an aldehyde-containing organometallic reagent.

Alternatively, the Hiyama coupling, which utilizes organosilanes, is a particularly relevant palladium-catalyzed reaction. nih.gov This method involves the coupling of an organosilane with an organic halide. A key advantage of using organosilanes is their lower cost, reduced toxicity, and high stability compared to other organometallic reagents like those based on tin or boron. nih.gov The reaction typically proceeds through a catalytic cycle involving oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organosilane and reductive elimination to yield the final product and regenerate the catalyst. nih.govmdpi.com

| Reaction | Catalyst | Reactants | Key Features |

| Suzuki Coupling | Palladium Complex | Arylboronic acid and Aryl halide | High yields, commercially available reagents |

| Hiyama Coupling | Palladium Complex | Organosilane and Organic halide | Utilizes stable and less toxic organosilanes |

| Heck Coupling | Palladium Catalyst | Aryl halide and Alkene | Forms a new carbon-carbon bond on an alkene |

| Stille Coupling | Palladium Catalyst | Organotin compound and Organic halide | Versatile but uses toxic tin reagents |

Optimization of Reaction Conditions for Preparative Scale Synthesis

Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale necessitates careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and efficiency. For the synthesis of this compound, several factors must be considered.

The choice of solvent can significantly impact reaction rates and selectivity. While solvents like dichloromethane (B109758) and benzene (B151609) have been traditionally used, greener alternatives such as acetonitrile (B52724) are being explored to improve the environmental profile of the synthesis. scielo.br The concentration of reactants, the type and amount of catalyst, the reaction temperature, and the reaction time are all critical parameters that need to be fine-tuned.

For instance, in palladium-catalyzed reactions, the choice of ligand for the palladium catalyst can dramatically influence its activity and stability. The use of phase-transfer catalysts can also be beneficial in reactions involving immiscible phases, potentially increasing the reaction rate and yield. mdpi.com Optimization studies often involve systematically varying these parameters to find the ideal conditions that provide the best balance between conversion of starting materials and selectivity towards the desired product. scielo.br For example, it has been shown that in some coupling reactions, adjusting the reaction time can prevent the formation of undesired byproducts, thereby increasing the selectivity. scielo.br

| Parameter | Influence on Synthesis | Example of Optimization |

| Solvent | Affects solubility, reaction rate, and selectivity. | Using acetonitrile as a "greener" and effective solvent. scielo.br |

| Catalyst | Determines reaction pathway and efficiency. | Screening different palladium-ligand complexes for higher activity. |

| Temperature | Influences reaction rate and byproduct formation. | Finding the optimal temperature to maximize yield without decomposition. |

| Reaction Time | Affects conversion and selectivity. | Reducing reaction time to prevent the formation of side products. scielo.br |

| Base | Crucial for activating the coupling partners. | Testing various inorganic and organic bases to improve reaction efficiency. |

Chemical Reactivity and Transformations of 4,4 Dimethylsilanediyl Dibenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde groups in 4,4'-(Dimethylsilanediyl)dibenzaldehyde are electrophilic centers, susceptible to attack by various nucleophiles. As aromatic aldehydes lacking α-hydrogens, they cannot self-condense via an aldol (B89426) reaction but are excellent substrates for reactions with other nucleophiles, including nitrogen-based compounds and activated carbon species.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Azine Formation)

Aromatic dialdehydes readily undergo condensation reactions with difunctional nitrogen nucleophiles to form polymers and macrocycles. A key example is the reaction with hydrazine (B178648) (N₂H₄). The bifunctional nature of both this compound and hydrazine allows for the formation of polyazines, which are polymers containing alternating C=N-N=C linkages.

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of water to form a hydrazone (or Schiff base) linkage. jecst.org Since both molecules have two reactive sites, this process can repeat to build a polymer chain. Such reactions are often catalyzed by a few drops of acid. scirp.org The resulting polymeric structures can exhibit interesting material properties.

A related reaction involves the condensation with other primary amines. If a diamine is used, a poly(Schiff base) or poly(azomethine) is formed. researchgate.net These reactions are fundamental in the synthesis of coordination polymers and functional organic materials. nih.govjocpr.com

Table 1: Illustrative Conditions for Azine Formation with Aldehydes This table presents typical conditions for the reaction of aldehydes with hydrazine, analogous to the expected reaction of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type |

| Aromatic Aldehyde | Hydrazine Hydrate | Ethanol | Reflux, 8-16 hours | Azine |

| Aldehyde | Hydrazine, Sulfur | Triethylamine / Toluene | 60-120 °C | 1,3,4-Thiadiazole google.com |

| 1,10-Phenanthroline-2,9-dicarboxaldehyde | Thiosemicarbazide | Methanol, H₂SO₄ (cat.) | Microwave, 70°C, 15 min | Polymeric Schiff Base scirp.org |

Carbon-Carbon Bond Forming Reactions

The aldehyde groups are key functional handles for extending the molecule's carbon framework through various classic condensation and olefination reactions.

This compound, being a non-enolizable aldehyde, cannot act as the nucleophilic component in an aldol reaction. However, it is an excellent electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with enolizable ketones or aldehydes. acs.org In a typical Claisen-Schmidt reaction, a ketone (like acetone) is deprotonated by a base (e.g., NaOH) to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone readily dehydrates to yield a highly conjugated α,β-unsaturated ketone (an enone). Given that the starting material is a dialdehyde (B1249045), the reaction can occur at both ends, reacting with two equivalents of the ketone.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined double bond position. libretexts.orgmasterorganicchemistry.com This reaction involves a phosphorus ylide (a Wittig reagent), which acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding an alkene and a phosphine (B1218219) oxide. wikipedia.orgorganic-chemistry.org By reacting this compound with two equivalents of a Wittig reagent, stilbene-like derivatives bridged by the dimethylsilyl group can be synthesized.

A valuable alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion. HWE reactions are often preferred as they typically favor the formation of the (E)-alkene (trans isomer), and the phosphate (B84403) byproducts are water-soluble, simplifying purification. libretexts.org

Table 2: Representative C-C Bond Forming Reactions for Aromatic Aldehydes This table illustrates typical conditions for olefination and condensation reactions applicable to this compound.

| Reaction Type | Aldehyde | Reagent | Base/Catalyst | Product |

| Wittig Olefination | Aromatic Aldehyde | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Styrene derivative libretexts.org |

| HWE Olefination | Aromatic Aldehyde | Diethyl (cyanomethyl)phosphonate | NaH, NaOMe | α,β-Unsaturated nitrile |

| Claisen-Schmidt | Benzaldehyde (B42025) | Acetone | NaOH / Ethanol-Water | Dibenzalacetone |

The Knoevenagel condensation is a reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. nih.gov The reaction is typically catalyzed by a weak base (e.g., piperidine, amines) or a Lewis acid. researchgate.net The base deprotonates the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields a new C=C double bond. For this compound, this reaction can be performed with two or more equivalents of the active methylene compound to produce derivatives at both aldehyde sites, which are useful intermediates in the synthesis of functional polymers and fine chemicals. nih.govnih.gov

Table 3: Knoevenagel Condensation of Aromatic Aldehydes This table shows common reagents and catalysts for Knoevenagel condensations, analogous to those expected for this compound.

| Aldehyde Substrate | Active Methylene Compound | Catalyst/Solvent | Typical Product |

| Benzaldehyde derivatives | Malononitrile | Amino-functionalized MOFs / Ethanol | Benzylidenemalononitrile derivative nih.gov |

| Benzaldehyde | Malononitrile | Imidazole-based Deep Eutectic Solvent | 2-Benzylidenemalononitrile researchgate.net |

| Aromatic Aldehydes | Malononitrile | NiCu@MWCNT / Water-Methanol | Arylidenemalononitrile nih.gov |

Nucleophilic Addition Reactions to Carbonyl Centers

Beyond condensation reactions that result in a C=C or C=N double bond, the aldehyde groups of this compound undergo classic nucleophilic additions where the tetrahedral intermediate is protonated to yield an alcohol. The polarity of the carbonyl group, with an electrophilic carbon and a nucleophilic oxygen, is central to this reactivity.

Strong nucleophiles, such as those from Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyls to form secondary alcohols upon acidic workup. The reaction with two equivalents of such a reagent would yield a diol. Similarly, the addition of cyanide ion (from NaCN/HCN), followed by protonation, would form a cyanohydrin. The silicon-carbon bonds are generally stable to these reagents, although highly reactive organometallics could potentially cleave the Si-C bond under harsh conditions. wikipedia.org

Organosilicon Center Reactivity

The silicon-carbon (Si-C) bonds in the dimethylsilanediyl bridge are generally stable. However, their integrity can be compromised under specific chemical conditions. The stability is influenced by factors such as the nature of the substituents on the silicon atom and the reaction environment.

Under Acidic Conditions:

Under Basic Conditions:

The Si-C bond is generally more resistant to cleavage under basic conditions compared to acidic conditions. However, strong nucleophiles, particularly those containing fluoride (B91410) ions, can attack the silicon center and lead to the cleavage of the Si-C bond. The presence of the methyl groups on the silicon atom provides some steric hindrance, which can modulate the rate of nucleophilic attack.

Under Thermal Conditions:

The dimethylsilanediyl bridge exhibits good thermal stability. Organosilanes, in general, are known for their thermal robustness. Decomposition would typically require high temperatures, often exceeding several hundred degrees Celsius. The exact decomposition temperature for this compound is not widely reported, but it is expected to be stable under typical organic reaction conditions.

Interactive Data Table: Stability of Aryl-Si Bonds in Analogs under Different Conditions

| Condition | Reagent/Environment | Expected Outcome for Aryl-Si Bond | General Observations for Analogs |

| Acidic | Strong Protic Acids (e.g., trifluoroacetic acid) | Potential for cleavage (protodesilylation) | Rate is dependent on acid strength and aromatic ring substituents. |

| Basic | Strong Bases (e.g., NaOH) | Generally stable | Cleavage is less common than under acidic conditions. |

| Nucleophilic | Fluoride Ion Sources (e.g., TBAF) | Cleavage of Si-C bond | Silicon's high affinity for fluoride drives this reaction. |

| Thermal | High Temperature (>300 °C) | Potential for decomposition | Si-C bonds are generally thermally robust. |

The silicon atom in the dimethylsilanediyl bridge can be a site for various chemical transformations.

Substitution Reactions:

Nucleophilic substitution at the silicon center is a plausible reaction pathway. While the Si-C bonds are relatively strong, they can be displaced by potent nucleophiles. The reaction proceeds through a hypervalent silicon intermediate. The steric bulk of the two phenyl groups and the two methyl groups will influence the accessibility of the silicon center to incoming nucleophiles.

Oxidation Reactions:

The dimethylsilanediyl bridge can potentially undergo oxidation. Oxidation of the Si-C bond can lead to the formation of silanols (Si-OH) and subsequently siloxanes (Si-O-Si) upon condensation. This transformation is often achieved using strong oxidizing agents. The oxidation of a similar sulfur bridge in anthracene (B1667546) dimers has been shown to dramatically alter the electronic properties of the molecule, suggesting that oxidation of the silicon bridge in this compound could be a route to modify its properties.

Reduction Reactions:

Reduction of the Si-C bond is a less common transformation and generally requires harsh conditions. The silicon center in its +4 oxidation state is already in a reduced state relative to other elements it commonly bonds with (like oxygen or halogens). Therefore, reduction reactions at the silicon center of a diaryldimethylsilane are not typical.

Interactive Data Table: Potential Silicon-Centered Reactions in Analogs

| Reaction Type | Reagents | Potential Products | Notes on Reactivity for Analogs |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., R-Li, Grignard reagents) | New organosilanes with different substituents on Si | Steric hindrance around the silicon center is a key factor. |

| Oxidation | Strong Oxidizing Agents (e.g., peroxy acids) | Silanols, Siloxanes | Can lead to cleavage of the Si-C bond or insertion of oxygen. |

| Halogenation | Halogens (e.g., Br₂) with a catalyst | Aryl-halides (if Si-C cleavage occurs) or Si-halogen bonds (less common for Si-aryl) | Reaction pathway can be complex and dependent on conditions. |

Applications of 4,4 Dimethylsilanediyl Dibenzaldehyde in Polymer Science and Advanced Materials

Development of Condensation Polymers

The presence of two aldehyde functional groups makes 4,4'-(Dimethylsilanediyl)dibenzaldehyde an ideal monomer for step-growth polymerization, specifically through condensation reactions. In these reactions, the dialdehyde (B1249045) reacts with a co-monomer containing at least two reactive groups (such as amines or hydrazines), leading to the formation of a polymer and the elimination of a small molecule, typically water.

Oligo(azine)s are materials characterized by repeating units containing a C=N-N=C (azine) linkage. These are typically synthesized through the condensation reaction between a dialdehyde and hydrazine (B178648). When this compound is used, it reacts with hydrazine hydrate, yielding oligo(azine)s where the flexible dimethylsilyl group is integrated into the backbone.

The synthesis involves the step-wise reaction where the aldehyde groups of the monomer react with the amino groups of hydrazine to form the characteristic azine bonds. The resulting oligomers can be characterized by various spectroscopic methods. For instance, Fourier-transform infrared (FTIR) spectroscopy would confirm the formation of the C=N bond (typically absorbing in the 1600-1650 cm⁻¹ region) and the disappearance of the aldehyde C=O and hydrazine N-H stretching bands. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic shifts for the protons adjacent to the azine linkage and the methyl protons on the silicon atom. The resulting materials are often colored powders with properties that can be tuned based on the oligomer chain length. While specific literature on oligo(azine)s from this exact dialdehyde is nascent, the reaction is a well-established pathway for creating such materials. The synthesis can be considered a post-synthetic modification strategy, where a pre-formed molecule is altered to create the desired oligomer. nih.govresearchgate.net

Poly(azomethine)s , also known as polyimines or Schiff base polymers, are formed through the polycondensation of a dialdehyde with a diamine. rsc.orgnih.gov The use of this compound as the dialdehyde component allows for the synthesis of silicon-containing poly(azomethine)s. researchgate.net The reaction proceeds via the formation of an imine (C=N) linkage between the aldehyde's carbon and the amine's nitrogen, with the elimination of water.

These polymers are of significant interest due to their conjugated backbone, which imparts useful optoelectronic properties. The general synthesis is often carried out in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov The properties of the resulting polymer, such as thermal stability and solubility, are highly dependent on the choice of the diamine co-monomer and the presence of the flexible silane (B1218182) linker. rsc.orgresearchgate.net

Poly(p-phenylenevinylene)s (PPVs) are another important class of conjugated polymers. While typically synthesized via routes like the Wittig reaction, silane-based dialdehydes can be envisioned as precursors. For example, a Horner-Wadsworth-Emmons type reaction could be employed, where the dialdehyde reacts with a bis(phosphonate) ester. The silicon-containing linkage would be incorporated directly into the PPV backbone, potentially enhancing solubility and processability, which are common challenges with rigid-rod polymers.

Table 1: Potential Condensation Polymerization Reactions

| Polymer Type | Co-monomer | Resulting Linkage | Key Feature |

| Oligo(azine) | Hydrazine | C=N-N=C | Azine linkage |

| Poly(azomethine) | Diamine | C=N (Imine) | Schiff base formation |

| Poly(p-phenylenevinylene) | Bis(phosphonate) ester | C=C (Vinylene) | Horner-Wadsworth-Emmons type route |

The dimethylsilanediyl, -Si(CH₃)₂-, linkage is not merely a passive spacer; it actively influences the final properties of the polymer. rsc.org Its impact can be understood through several key effects:

Increased Flexibility: Compared to a rigid biphenyl (B1667301) or a more constrained ether linkage, the Si-C bonds have a lower rotational barrier. This introduces flexibility into the polymer backbone, which can disrupt extensive π-stacking between chains. nih.gov

Enhanced Solubility: The increased flexibility and the presence of nonpolar methyl groups often lead to improved solubility in common organic solvents. This is a significant advantage for polymer processing and characterization. mdpi.com

Modified Electronic Properties: The silicon atom can participate in σ*-π conjugation, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer. This can alter the polymer's optical band gap and affect its electronic and photoluminescent properties.

The control over polymer architecture—from the chain length to the density of specific linkages—is crucial for tuning material properties for specific applications. nih.govmdpi.comnih.gov The dimethylsilanediyl group provides a valuable tool for this architectural control at the molecular level.

Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. unhas.ac.idacs.org Their synthesis relies on the principles of reticular chemistry, where molecular building blocks are connected via strong covalent bonds to form extended, periodic networks. acs.org

Dialdehydes are among the most common and versatile building blocks for COF synthesis. researchgate.net The design of COFs using these monomers is guided by several core principles:

Reversibility: The formation of linkages, such as imines (from aldehydes and amines) or hydrazones (from aldehydes and hydrazides), must be reversible. acs.org This dynamic covalent chemistry allows for "error-checking" during the crystallization process, where malformed bonds can break and reform, ultimately leading to a thermodynamically stable, highly ordered crystalline structure rather than an amorphous network.

Monomer Symmetry and Geometry: The geometry of the building blocks dictates the topology of the resulting framework. nih.gov Linear dialdehydes, like this compound, when reacted with a trigonal (C₃ symmetry) or tetrahedral (Td symmetry) amine or hydrazine-based node, can produce 2D hexagonal or 3D diamondoid networks, respectively. acs.orgnih.gov

Pore Engineering: The length and nature of the dialdehyde linker directly control the pore size and chemical environment of the COF. researchgate.net Longer linkers result in larger pores, while functional groups on the linker can be used to tailor the surface chemistry of the pores for specific applications like catalysis or selective adsorption. nih.gov

The unique structure of this compound makes it an intriguing candidate for COF synthesis. Its linear geometry is suitable for forming extended frameworks. The key feature is the flexible dimethylsilanediyl linker, which distinguishes it from commonly used rigid aromatic linkers.

This inherent flexibility could lead to COFs with unusual properties. For instance, it might result in "soft" frameworks that can respond to guest molecules or external stimuli. The reaction of this dialdehyde with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, under solvothermal conditions is a viable route to produce imine-linked COFs. google.com

The resulting silicon-containing COF would be expected to have:

A pre-designed porous structure determined by the geometry of the co-monomers.

High thermal stability due to the strong covalent bonds forming the framework.

A unique chemical environment within the pores due to the presence of silicon, which could be exploited for selective gas storage or as a catalytic support.

The exploration of such flexible linkers is an active area of research, aiming to create dynamic and responsive crystalline materials that go beyond the static nature of traditional porous frameworks. acs.orgacs.org

Investigating Structural Diversity and Functionalization within Silane-Linked COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from pre-designed molecular building blocks. rsc.orgresearchgate.net The incorporation of this compound into COF structures introduces a degree of flexibility due to the silane linkage, which can influence the framework's properties.

The structural diversity of COFs can be achieved through a "bottom-up" approach, where the geometry and dimensions of the building blocks direct the formation of the final structure. researchgate.net The use of monomers like this compound allows for the design of specific network topologies. researchgate.net

Furthermore, the functionalization of COFs can be carried out post-synthetically, providing a versatile method to introduce various functional groups without disrupting the crystalline framework. nih.gov This approach allows for the modification of the pore environment and the introduction of new functionalities. nih.gov For instance, pendant groups on the COF backbone can be chemically modified to enhance properties like gas sorption and separation. researchgate.netnih.gov The ability to functionalize the pore walls of COFs with different groups enables the creation of materials with tailored properties for specific applications. researchgate.net

The table below illustrates the types of pendant groups that can be introduced into COFs for further functionalization.

Table 1: Reactive Pendant Groups for COF Functionalization

| Pendant Group | Coupling Agent | Bond Formed |

|---|---|---|

| -N₃ (azide) | -C≡C- (alkyne) | Triazole |

| -OH (hydroxyl) | -C(O)-O-C(O)- (anhydride) | Ester |

| -NH₂ (amine) | -C(O)-O-C(O)- (anhydride) | Amide |

| -C≡N (nitrile) | -NH₂ (amine) | Amidoxime |

| -SH (thiol) | -C=C- (alkene) | Thioether |

Data sourced from a study on postsynthetic functionalization of covalent organic frameworks. nih.gov

Functional Materials with Optoelectronic Properties

The integration of this compound into polymer backbones can lead to materials with interesting optoelectronic properties, making them suitable for applications in organic electronics and photonics. mdpi.comresearchgate.net The electronic characteristics of such polymers are influenced by the interplay of the electron-donating and electron-withdrawing components within the polymer structure. researchgate.netrsc.org

The photophysical properties of polymers derived from this compound are critical for their application in optoelectronic devices. These properties, including light absorption and emission, are determined by the molecular structure and the nature of the electronic transitions. scirp.org

For instance, some aromatic polyamides have been shown to exhibit strong blue fluorescence. scirp.org The introduction of specific structural units can alter the electron density along the polymer chain, influencing its luminescent behavior. scirp.org The photophysical characteristics are often investigated using techniques such as UV-vis absorption and fluorescence spectroscopy. scirp.org

The table below summarizes key photophysical properties of a functional polymer.

Table 2: Photophysical Properties of a Polymeric Material

| Property | Wavelength/Range |

|---|---|

| Fluorescence Emission | ~420 nm (blue) |

Data from a study on the synthesis and characterization of a polymeric p-benzoyl-4,4'-diaminobenzoylaniline. scirp.org

The electrical properties of polymers are fundamental to their use in electronic applications. Generally, polymers are known for their electrically insulating nature. chegg.com However, by designing conjugated polymer backbones, it is possible to achieve semiconducting behavior. The charge transport in these materials is a key parameter determining their performance in devices like organic field-effect transistors (OFETs).

Research on certain classes of conjugated polymers has shown that the nature of the linkages between monomer units significantly affects charge transport. ucl.ac.uk For example, polymers with all double-bond linkages in the backbone have been investigated for their charge transport physics. ucl.ac.uk The mobility of charge carriers (electrons or holes) is a crucial metric, with higher mobilities being desirable for efficient device operation. ucl.ac.uk

The tailored optoelectronic properties of polymers incorporating silane-containing benzaldehyde (B42025) derivatives open up possibilities for their use in a variety of organic electronic and photonic applications. mdpi.commdpi.com These applications leverage the materials' ability to absorb and emit light, as well as to transport charge.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Materials that exhibit efficient luminescence can be used as the emissive layer in OLEDs.

Organic Photovoltaics (OPVs): Polymers with appropriate absorption spectra and charge transport properties can function as the active layer in solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs): The semiconducting nature of these polymers allows them to be used as the active channel material in transistors. ucl.ac.uk

The development of new polymers with optimized properties continues to be an active area of research, with the goal of improving the performance and stability of organic electronic devices.

Supramolecular Assembly and Host Guest Chemistry Involving 4,4 Dimethylsilanediyl Dibenzaldehyde Derivatives

Non-Covalent Interactions in Assemblies Formed from 4,4'-(Dimethylsilanediyl)dibenzaldehyde

The self-assembly of molecules into ordered supramolecular structures is dictated by a variety of non-covalent interactions. In the case of assemblies derived from this compound, several key interactions would be expected to play a crucial role. These include hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are fundamental to the formation of stable and well-defined architectures.

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Participating Moieties | Potential Role in Assembly |

| Hydrogen Bonding | Aldehyde group (acceptor) with donor molecules | Directionality and specificity of assembly |

| π-π Stacking | Phenyl rings | Stabilization of extended structures |

| Dipole-Dipole Interactions | Aldehyde carbonyl groups | Influence on molecular packing and orientation |

| Van der Waals Forces | Entire molecule | General cohesive forces contributing to stability |

Design of Self-Assembling Molecular Architectures Incorporating the Dialdehyde (B1249045) Moiety

The bifunctional nature of this compound makes it an excellent candidate as a building block for the construction of diverse self-assembling molecular architectures. The two aldehyde groups can serve as reactive sites for the formation of larger, more complex structures through covalent or dynamic covalent chemistry, which then self-assemble through the aforementioned non-covalent interactions.

One promising approach is the use of this dialdehyde in the synthesis of macrocycles and cages. By reacting it with difunctional amines, for instance, imine-based macrocycles can be formed. The size and shape of these macrocycles can be tailored by the choice of the amine linker. These macrocyclic hosts could then participate in further self-assembly processes, forming, for example, columnar stacks or interlocked structures. Another avenue is the design of linear polymers or coordination polymers. The aldehyde groups can be converted to other functional groups that can participate in polymerization reactions, leading to materials with potentially interesting electronic or optical properties, where the silicon-containing backbone influences the polymer's conformation and properties. The principles of crystal engineering can also be applied to predict and control the solid-state packing of the dialdehyde itself or its derivatives, aiming for specific network topologies with desired functionalities.

Potential for Molecular Recognition and Host-Guest Complexation in Silane-Based Systems

The development of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. Systems based on this compound hold potential for the creation of novel host-guest complexes. The aldehyde functionalities can be modified to introduce specific binding sites for guest molecules.

For example, conversion of the aldehydes to diols could create a binding pocket for anions or small neutral molecules through hydrogen bonding. Alternatively, the incorporation of the dialdehyde into larger macrocyclic or cage-like structures, as mentioned previously, would generate a pre-organized cavity suitable for encapsulating guest species. The size, shape, and chemical nature of this cavity could be systematically varied by altering the building blocks used in conjunction with the silane-based dialdehyde. The presence of the silicon atom in the backbone of such hosts could impart unique properties, such as increased solubility in organic solvents or altered electronic characteristics of the binding pocket, potentially leading to novel recognition phenomena. The exploration of these silane-based systems could pave the way for new sensors, catalysts, or molecular transport devices.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Polymer Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and monitoring the polymerization process involving 4,4'-(Dimethylsilanediyl)dibenzaldehyde.

In the FT-IR spectrum of the monomer, this compound, characteristic absorption bands are observed. researchgate.net A prominent band appears around 1690 cm⁻¹, which is indicative of the aldehyde (C=O) stretching vibration. tandfonline.com The presence of the dimethylsilyl group is confirmed by specific vibrations associated with the Si-C and Si-CH₃ bonds.

When this compound undergoes condensation polymerization with a diamine to form a poly(azomethine-siloxane), the FT-IR spectrum shows distinct changes. tandfonline.com The disappearance of the aldehyde C=O stretching band at approximately 1690 cm⁻¹ and the emergence of a new band around 1645-1650 cm⁻¹ are key indicators of the formation of the azomethine (C=N) linkage. tandfonline.comresearchgate.net This transformation confirms the successful progress of the polymerization reaction.

Furthermore, in siloxane-containing polymers derived from this monomer, a strong, often double, band can be observed in the region of 1012-1097 cm⁻¹, which is characteristic of the Si-O-Si stretching vibrations in the polymer backbone. tandfonline.com

Interactive Data Table: Key FT-IR Bands

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| Aldehyde (C=O) | ~1690 | Present in the monomer, disappears upon polymerization. tandfonline.com |

| Azomethine (C=N) | ~1645-1650 | Appears upon successful polymerization with a diamine. tandfonline.comresearchgate.net |

| Siloxane (Si-O-Si) | ~1012-1097 | Characteristic of siloxane-containing polymers. tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and the polymers derived from it. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the methyl groups attached to the silicon atom (Si-CH₃) typically appear as a singlet in the upfield region of the spectrum. The aromatic protons on the benzene (B151609) rings show a more complex splitting pattern in the downfield region, and the aldehyde protons (CHO) appear as a singlet at a characteristic chemical shift.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the methyl groups attached to the silicon atom will have a specific chemical shift. The aromatic carbons will appear in a distinct region, and their chemical shifts can provide information about their substitution pattern. The carbonyl carbon of the aldehyde group will have a characteristic downfield chemical shift.

The structural characterization of polymers synthesized from this monomer can also be performed using NMR techniques. researchgate.net

Thermal Analysis Techniques (TGA, DSC) for Polymer Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase transitions of polymers synthesized from this compound. researchgate.net These properties are critical for determining the potential applications of these materials. mdpi.com

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For polymers derived from this compound, TGA provides information on their thermal stability and decomposition behavior. mdpi.com Generally, the incorporation of siloxane units into the polymer backbone can enhance thermal stability. researchgate.net The degradation temperatures at which significant weight loss occurs are key parameters obtained from TGA curves. mdpi.com For instance, some poly(azomethine-imide)s containing siloxane moieties have shown onset decomposition temperatures in the range of 223–245°C. researchgate.net

Differential Scanning Calorimetry (DSC):

DSC is used to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). e-bookshelf.dehu-berlin.de The glass transition temperature is a particularly important parameter as it defines the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de For poly(azomethine-imide)s containing siloxane, DSC results have shown Tg values between 134 and 138°C. researchgate.net The DSC thermograms can also reveal information about the degree of crystallinity in semi-crystalline polymers. eag.com

Interactive Data Table: Thermal Properties of Siloxane-Containing Polymers

| Polymer Type | Technique | Parameter | Temperature Range (°C) |

| Poly(azomethine-imide)s | TGA | Onset Decomposition | 223 - 245 researchgate.net |

| Poly(azomethine-imide)s | DSC | Glass Transition (Tg) | 134 - 138 researchgate.net |

Morphological and Surface Characterization (e.g., AFM, Optical Microscopy) of Thin Films and Assemblies

The morphology and surface characteristics of thin films and assemblies prepared from polymers of this compound are critical for their performance in various applications, especially in electronics and photonics. Techniques like Atomic Force Microscopy (AFM) and optical microscopy are employed for this purpose.

Atomic Force Microscopy (AFM):

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface at the nanoscale. For thin films of polymers derived from this compound, AFM can be used to visualize the surface roughness, domain structures, and any self-assembled patterns. These morphological details can significantly influence the optical and electronic properties of the material.

Optical Microscopy:

Optical microscopy, including techniques like polarized optical microscopy, is a valuable tool for examining the larger-scale morphology and texture of polymer films. azooptics.com It can be used to identify the presence of spherulites in semi-crystalline polymers, which are characteristic crystalline structures that can affect the mechanical and optical properties of the material. The analysis of fracture surfaces with light microscopy can also reveal information about the failure mechanisms of the polymer. azooptics.com

The study of the morphology of these materials is essential for understanding structure-property relationships and for optimizing their performance in specific devices.

Elemental Analysis and Mass Spectrometry for Compound Purity and Composition

Elemental analysis and mass spectrometry are fundamental analytical techniques for confirming the purity and elemental composition of this compound and for characterizing the structure of its derivatives.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₆H₁₆O₂Si), the theoretical elemental composition can be calculated and compared with the experimental values to verify the purity of the synthesized compound. This technique is also used to confirm the composition of the resulting polymers.

Mass Spectrometry:

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that can help to confirm its structure. Electrospray ionization mass spectrometry (ESI-MS) has been used to investigate the structure of poly(siloxane-azomethine)s and their metal complexes. tandfonline.com

These techniques are essential for the fundamental characterization of the monomer and for ensuring the structural integrity of the polymers synthesized from it.

Future Research Directions and Emerging Paradigms for 4,4 Dimethylsilanediyl Dibenzaldehyde

Catalytic Strategies for Novel Transformations of the Compound

The aldehyde groups of 4,4'-(Dimethylsilanediyl)dibenzaldehyde are versatile handles for a wide array of chemical reactions. Future research will likely focus on leveraging modern catalytic methods to synthesize a new generation of derivatives with tailored properties. The dual-ended nature of the molecule allows it to act as a cross-linker or as a monomer in polymerization reactions.

Key areas for exploration include:

Multicomponent Reactions (MCRs): The use of MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, could produce complex heterocyclic structures in a single, efficient step. These reactions offer high atom economy and can generate molecular diversity for applications in medicinal chemistry or materials science.

Stereoselective Additions: The development of catalytic, stereoselective methods for additions to the aldehyde groups is a significant frontier. This could involve chiral catalysts to produce enantiomerically enriched diols, amino alcohols, or other valuable synthons.

Condensation Reactions: Classic condensation reactions, including Knoevenagel and aldol (B89426) condensations, remain a straightforward route to creating new carbon-carbon bonds. Catalytic variants of these reactions can afford high yields and selectivity for producing conjugated systems, which are of interest for their electronic and optical properties.

Reductive Amination: Catalytic reductive amination provides a direct pathway to a variety of diamines. These resulting amine-containing molecules can serve as monomers for polyamides and polyimines or as precursors for pH-responsive materials.

Potential Catalytic Transformations of this compound

| Reaction Type | Potential Catalyst Class | Resulting Functional Group/Scaffold | Potential Application Area |

|---|---|---|---|

| Knoevenagel Condensation | Base Catalysts (e.g., piperidine, Lewis acids) | α,β-Unsaturated Carbonyls | Polymer Synthesis, Optical Materials |

| Hantzsch Synthesis (MCR) | Acid or Organocatalysts | Dihydropyridine Rings | Biologically Active Molecules |

| Stereoselective Alkylation | Chiral Organometallic Reagents | Chiral Secondary Alcohols | Asymmetric Synthesis, Chiral Ligands |

| Reductive Amination | Transition Metal Catalysts (e.g., Pd, Ru) | Secondary/Tertiary Amines | Monomers for Polyamines, pH-Responsive Systems |

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The integration of the organosilicon core of this compound into larger polymeric or network structures is a primary area for future materials research. The silicon atom imparts properties such as thermal stability, low-temperature flexibility, and hydrophobicity, while the organic components can be tailored for specific functions.

Organosilicon Polymers: This compound is an ideal monomer for creating novel organosilicon polymers. rsc.org Polycondensation reactions with diamines, diols, or other difunctional monomers can lead to linear or cross-linked polymers. For instance, reaction with a diamine would yield a poly(azomethine) with a siloxane-like backbone, potentially combining the processability of silicones with the electronic properties of conjugated polymers.

Covalent Organic Frameworks (COFs): The dialdehyde (B1249045) functionality makes this compound a prime candidate for the synthesis of silicon-containing COFs. By reacting it with multitopic linkers, such as triamines or tetraamines, researchers can construct highly ordered, porous crystalline materials. These Si-COFs could exhibit unique properties for gas storage, separation, or catalysis, where the silicon unit could enhance framework stability or modulate electronic behavior.

Prospective Hybrid Materials from this compound

| Material Type | Polymerization/Assembly Strategy | Key Potential Properties | Emerging Application |

|---|---|---|---|

| Poly(azomethine)s | Polycondensation with diamines | Thermal stability, processability, tunable electronics | Organic electronics, chemosensors |

| Polyesters/Polyacetals | Polycondensation with diols | Biodegradability (ester), chemical resistance (acetal) | Specialty polymers, advanced coatings |

| Silicon-containing COFs | Condensation with multitopic amines | High surface area, permanent porosity, thermal stability | Heterogeneous catalysis, gas separation |

Exploration of Stimuli-Responsive Materials Based on its Derivatives

A major emerging paradigm in materials science is the development of "smart" materials that can change their properties in response to external stimuli. rsc.orgscilit.com Derivatives of this compound are excellent candidates for creating such systems. The ability to introduce new functional groups via the strategies in section 7.1 is the key to unlocking this potential. The concept of 4D bioprinting, which uses smart polymers that evolve over time, highlights the demand for such advanced materials. nih.gov

Future research avenues include:

pH-Responsive Systems: Converting the aldehyde groups to amine or carboxylic acid functionalities would introduce pH-sensitive centers. Polymers incorporating these units could swell or shrink, or become soluble or insoluble, with changes in pH, making them suitable for applications like drug delivery or chemical sensing.

Light-Responsive Materials: The aldehyde groups can be used to link the silicon core to photochromic molecules like azobenzenes or spiropyrans. The resulting materials could undergo reversible changes in shape, color, or adhesion upon exposure to specific wavelengths of light.

Redox-Responsive Polymers: The introduction of redox-active moieties, such as ferrocene (B1249389) or disulfide linkages, through reactions with the aldehyde groups could lead to materials that respond to oxidizing or reducing environments. This is particularly relevant for biomedical applications where the cellular environment has a distinct redox potential.

Advanced Computational Chemistry and Mechanistic Studies of Reactivity

To accelerate the discovery and optimization of new materials based on this compound, advanced computational chemistry will be an indispensable tool. Theoretical modeling can provide deep mechanistic insight and predict material properties before committing to extensive experimental work.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to map out the reaction pathways for the catalytic transformations described in section 7.1. By calculating the energies of intermediates and transition states, researchers can understand catalyst behavior, predict reaction outcomes, and design more efficient synthetic routes.

Predicting Material Properties: Computational methods can predict the structural, electronic, and mechanical properties of the hybrid materials proposed in section 7.2. For example, simulations can determine the pore size and gas adsorption isotherms for hypothetical COF structures or calculate the band gap and charge mobility for novel organosilicon polymers.

Modeling Stimuli Response: Molecular dynamics (MD) simulations can be used to model the behavior of stimuli-responsive systems. For instance, MD can simulate the conformational changes of a polymer chain in response to pH changes in a solvent or model the photo-isomerization process of an embedded light-sensitive molecule, providing a link between molecular-level changes and macroscopic material properties.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for creating the next generation of advanced functional materials.

Q & A

Basic: What synthetic protocols are recommended for preparing 4,4'-(Dimethylsilanediyl)dibenzaldehyde?

Methodological Answer:

While direct synthesis of this compound is not explicitly detailed in the evidence, analogous dibenzaldehyde derivatives (e.g., azanediyl or boronate-linked variants) are synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves:

- Solvent System : Dichloromethane (DCM) and methanol in a 2:3 ratio under nitrogen atmosphere to prevent oxidation .

- Base/Catalyst : Potassium carbonate (K₂CO₃) for deprotonation, with reaction times of 1–5 hours at room temperature .

- Purification : Column chromatography using hexane:ethyl acetate (4:1) to isolate the product (Rf ≈ 0.14) .

Key Considerations : Optimize equivalents of reactants and base to improve yield (e.g., 58% in azanediyl derivatives vs. 80% in triphenylamine-imidazole systems) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- ¹H/¹³C NMR : To confirm aldehyde proton signals (δ ≈ 9.90 ppm) and aromatic backbone integrity .

- FT-IR : Identify carbonyl (C=O) stretches near 1676 cm⁻¹ and C-Si stretches (if applicable) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- X-ray Crystallography : Resolve crystal packing and confirm dimethylsilanediyl geometry (e.g., orthorhombic Pbca space group for related structures) .

Cross-Validation : Compare experimental data with computational predictions (e.g., DFT) to address discrepancies in peak assignments .

Advanced: How can this compound be integrated into covalent organic frameworks (COFs) for light-harvesting applications?

Methodological Answer:

The aldehyde groups enable condensation reactions with amines to form imine-linked COFs. For example:

- Linker Design : Pair with tetrahedral nodes (e.g., 4,4',4'',4'''-methanetetrayltetraaniline) to construct 3D networks .

- Reaction Conditions : Use 1,4-dioxane as a solvent under solvothermal conditions (120°C, 72 hours) .

- Functionalization : Introduce electron-deficient moieties (e.g., thiazolo[5,4-d]thiazole) to enhance charge transport, achieving photocurrents up to 100 μA cm⁻² .

Performance Metrics : Monitor quantum yield (e.g., 12.9% for AIE dots) and power conversion efficiency (e.g., 4.94% in DSSCs) .

Advanced: How do researchers resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or crystallographic disorder. Strategies include:

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational exchange .

- Crystallographic Refinement : Use SHELX software to model disorder (e.g., anisotropic displacement parameters) .

- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 09 with B3LYP/6-31G*) .

Case Study : In azanediyl-dibenzaldehydes, crystallography resolved discrepancies between predicted and observed aromatic proton couplings .

Advanced: What strategies optimize reaction yields and purity for scale-up synthesis?

Methodological Answer:

- Solvent Selection : Replace methanol with DMF for higher solubility of intermediates (e.g., 49% yield in thiazole-linked systems) .

- Catalyst Screening : Test CuCl/1,10-phenanthroline for Ullmann-type couplings, achieving >80% conversion in diarylamine syntheses .

- Workup Protocols : Use Soxhlet extraction for polymers (e.g., poly(azomethine)) to remove unreacted monomers .

Table: Yield Comparison

| Reaction Type | Yield (%) | Key Condition | Reference |

|---|---|---|---|

| Azanediyl-dibenzaldehyde | 58 | K₂CO₃ in DCM/MeOH | |

| Triphenylamine-imidazole | 80 | Cyclization in acetic acid | |

| Thiazole-linked COF ligand | 49 | DMF at 150°C |

Advanced: What methodological considerations apply to using this compound in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

- Anchoring Groups : Modify aldehyde moieties with cyanoacrylic acid for TiO₂ binding, enhancing electron injection .

- Electrolyte Compatibility : Pair with I⁻/I₃⁻ redox mediators to minimize recombination losses .

- Device Testing : Measure current density (e.g., 13.60 mA cm⁻²) and open-circuit voltage (620 mV) under AM 1.5G illumination .

Table: DSSC Performance Metrics

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| PCE (%) | 4.94 | Thiazole-based dye | |

| Fill Factor (%) | 58.2 | Co-sensitization with N719 | |

| HOMO-LUMO Gap (eV) | 3.63 | Calculated via CV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.